6-Chloro-2-phenylbenzoic acid
Overview
Description
6-Chloro-2-phenylbenzoic acid is a chemical compound with the CAS Number: 97027-46-8 and a linear formula of C13H9ClO2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C13H9ClO2/c14-11-8-4-7-10 (12 (11)13 (15)16)9-5-2-1-3-6-9/h1-8H, (H,15,16). The molecular weight of the compound is 232.67 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.67 and a linear formula of C13H9ClO2 .Scientific Research Applications
Synthesis of Benzimidazoles in High-Temperature Water
Research by Dudd et al. (2003) explored the synthesis of benzimidazoles, specifically focusing on the synthesis of 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid, to assess the solvent properties of high-temperature water. By optimizing reaction parameters, they achieved yields up to 90% and applied these conditions to synthesize related benzimidazoles, highlighting the effectiveness of high-temperature water as a solvent for organic reactions involving compounds like 6-Chloro-2-phenylbenzoic acid (Dudd et al., 2003).
Environmental Fate and Behavior of Parabens
Parabens, structurally related to this compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Haman et al. (2015) reviewed the knowledge on parabens, focusing on their biodegradability and persistence in water bodies, indicating the environmental implications of using such compounds (Haman et al., 2015).
Computational Study on Carboxylic Acid
Mammino and Kabanda (2010) conducted a computational study on 2,4,6-Trihydroxybenzoic acid, investigating its conformational properties and intramolecular hydrogen bonding. This research provides insights into the electronic and structural characteristics that could be relevant for derivatives like this compound (Mammino & Kabanda, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-6-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQFUZVFXVZJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476708 | |
Record name | 6-CHLORO-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97027-46-8 | |
Record name | 6-CHLORO-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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